3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Description
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (molecular formula: C₂₀H₁₆ClN₃O₂; molecular weight: 365.81 g/mol) is a heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and a propyl chain at the 1-position . The oxadiazole moiety is known for its electron-deficient aromatic character, which enhances π-π stacking interactions in biological systems, while the 3-chlorophenyl group contributes to steric and electronic modulation.
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPSXODYJLTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the chlorophenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Various substituted quinoline and oxadiazole derivatives.
Applications De Recherche Scientifique
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Key Differences
| Property | 3-Chlorophenyl Analog (Target Compound) | 2-Chlorophenyl Analog (BF22796) |
|---|---|---|
| Chlorine Position | Para (3-position) | Ortho (2-position) |
| Molecular Weight | 365.81 g/mol | 365.81 g/mol |
| Steric Effects | Reduced steric hindrance | Increased steric hindrance |
| Electronic Effects | Moderate electron-withdrawing | Stronger electron-withdrawing |
| Potential Bioactivity* | Enhanced binding to planar targets | Altered binding due to sterics |
*Inferred from structure-activity relationship (SAR) principles: Ortho-substituents often disrupt coplanarity of aromatic systems, reducing binding affinity to flat enzymatic pockets compared to para-substituted analogs .
Core Structure Variations
Comparison with Piperidine-Based Analogs
lists compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, which share the propyl chain but replace the dihydroquinolinone-oxadiazole core with a piperidine ring.
| Property | Target Compound | Piperidine Analog |
|---|---|---|
| Core Structure | Dihydroquinolinone-oxadiazole | Piperidine |
| Aromaticity | High (conjugated system) | Moderate (non-aromatic ring) |
| Electron Density | Electron-deficient (oxadiazole) | Electron-rich (piperidine) |
| Functional Groups | Chlorophenyl, oxadiazole | Methylsulfonyl, hydroxyl |
| Potential Applications | Kinase inhibition, antimicrobials | CNS-targeted therapies |
Piperidine analogs are more flexible and may exhibit better blood-brain barrier penetration, whereas the rigid dihydroquinolinone-oxadiazole system favors selective enzyme binding .
Comparison with Heterocyclic Sulfur-Containing Compounds
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which replaces the oxadiazole with a pyrazole ring and introduces a sulfanyl group.
Key Contrasts
| Property | Target Compound | Pyrazole-Sulfanyl Analog |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | Pyrazole |
| Substituents | 3-Chlorophenyl | 3-Chlorophenylsulfanyl |
| Electronic Profile | Electron-deficient | Electron-rich (sulfur, CF₃) |
| Reactivity | Stable under physiological conditions | Potential metabolic oxidation |
The pyrazole-sulfanyl analog’s trifluoromethyl group enhances metabolic stability but may increase hydrophobicity, whereas the oxadiazole in the target compound improves solubility and hydrogen-bonding capacity .
Research Findings and Implications
Substituent Position Matters : The 3-chlorophenyl group likely optimizes target binding compared to its 2-chloro isomer by minimizing steric clashes .
Core Heterocycle Dictates Function : Oxadiazole-containing compounds exhibit distinct electronic properties compared to piperidine or pyrazole analogs, favoring interactions with enzymatic active sites .
Trade-offs in Stability vs. Bioavailability : Sulfur-containing analogs () may face oxidative metabolism challenges, whereas the oxadiazole core offers a balance of stability and reactivity .
Activité Biologique
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a quinoline core and an oxadiazole moiety. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with oxadiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds similar to 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one have demonstrated anti-inflammatory effects in vitro. For example, certain oxadiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of the p53 signaling pathway . A study showed that similar compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest .
Case Studies
The biological activity of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Some derivatives interact with DNA, leading to disruptions in replication and transcription processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and what experimental validations are critical?
- Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:
- Oxadiazole formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC).
- Quinolinone functionalization : Alkylation at the 1-position using propyl halides in the presence of a base (e.g., K₂CO₃ in DMF).
- Validation: Confirm intermediate structures via -/-NMR and monitor reaction progress via TLC or HPLC. Final purity should be assessed using high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological steps:
- Variable-temperature NMR : Identify conformational changes by acquiring spectra at 25°C, 50°C, and −20°C.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
- Crystallography : Resolve ambiguities via single-crystal XRD to confirm solid-state conformation .
Advanced Research Questions
Q. What catalytic strategies can improve the yield of the oxadiazole ring formation, and how can side reactions be minimized?
- Answer : Optimize cyclization using:
- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to enhance regioselectivity .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Side-reaction mitigation : Add molecular sieves to remove water (prevents hydrolysis) and monitor reaction time to avoid over-oxidation. Kinetic studies (e.g., in situ IR) can identify optimal termination points .
Q. How can computational methods (e.g., DFT) guide the analysis of this compound’s electronic properties and reactivity?
- Answer :
- Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Transition-state modeling : Simulate reaction pathways (e.g., oxadiazole cyclization) to identify energy barriers and regiochemical outcomes.
- Solvent interactions : Use COSMO-RS models to evaluate solvent effects on solubility and reaction kinetics. Pair computational results with experimental UV-Vis and cyclic voltammetry data for validation .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses of similar N-heterocyclic compounds?
- Answer :
- Standardized conditions : Document exact stoichiometry, solvent purity, and temperature gradients.
- Quality control : Implement in-line analytics (e.g., LC-MS) for intermediates.
- Batch consistency : Use statistical tools (e.g., ANOVA) to compare yields across trials and identify critical variables (e.g., catalyst aging) .
Q. How should researchers address discrepancies between theoretical and observed biological activity (e.g., in enzyme inhibition assays)?
- Answer :
- Dose-response validation : Repeat assays with varying concentrations to rule out false positives/negatives.
- Metabolite profiling : Use LC-MS/MS to detect degradation products interfering with activity.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro to fluoro) to correlate structure-activity relationships (SAR) .
Data Reporting Standards
Q. What metadata is essential for publishing synthetic and spectroscopic data on this compound?
- Answer : Include:
- Synthetic details : Catalyst/reagent sources, reaction atmosphere (N₂, air), and purification methods (e.g., column chromatography gradients).
- Spectroscopic parameters : NMR solvent, reference peaks, and instrument resolution (e.g., 400 MHz vs. 600 MHz).
- Crystallographic data : Deposit CIF files with the Cambridge Structural Database (CSD) and report R-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
